Home > Products > Building Blocks P489 > Pyrazolo[1,5-A]pyridin-7-ylmethanamine
Pyrazolo[1,5-A]pyridin-7-ylmethanamine - 885276-16-4

Pyrazolo[1,5-A]pyridin-7-ylmethanamine

Catalog Number: EVT-1711469
CAS Number: 885276-16-4
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines

  • Compound Description: This class of compounds represents a series of novel pyrazolo[1,5-a]pyrimidin-7-amines explored for their anti-mycobacterial activity. Specifically, these compounds target mycobacterial ATP synthase as a potential therapeutic strategy for treating Mycobacterium tuberculosis (M.tb) infection. Studies have shown that the most effective analogs within this series feature a 3-(4-fluoro)phenyl group alongside various substituents at the 5-position, including alkyl, aryl, and heteroaryl groups. Additionally, diversely substituted 7-(2-pyridylmethylamine) derivatives also exhibited significant activity. Promising compounds within this class displayed potent in vitro M.tb growth inhibition, low hERG liability, and favorable mouse/human liver microsomal stability profiles.

7-(2-Chloropyridin-4-yl)pyrazolo-[1,5-a]-pyrimidin-3-yl](pyridin-2-yl)methanone (DOV 51892)

    3-(Phenylsulfonyl)pyrazolo[1,5-a]pyrimidines

    • Compound Description: This series of compounds, featuring pyridine substitutions, was designed and synthesized as potential antagonists for serotonin 5-HT6 receptors. The research aimed to explore the structure-activity relationship of these compounds and their potential in targeting 5-HT6 receptors for therapeutic applications.

    Pyrazolo[1,5-a][1,3,5]triazines

    • Compound Description: This group of compounds was explored for its vasodilator activity. Researchers synthesized a range of pyrazolo[1,5-a][1,3,5]triazine derivatives, incorporating various substituents at the 4-position and a dichloromethyl group at the 2-position, through the heterocyclization of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 5-aminopyrazoles. Among the synthesized compounds, 2-dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine and 2-dichloromethyl-7-methyl-4-(pyridin-3-yl)pyrazolo[1,5-a][1,3,5]triazine exhibited notable dose-dependent vasodilator effects, indicating their potential as lead compounds for developing novel vasodilator drugs.

    Pyrazolo[1,2,4]triazolopyrimidine derivatives

    • Compound Description: Three novel pyrazolo-[4,3-e][1,2,4]triazolopyrimidine derivatives were synthesized and investigated for their anticancer potential. These compounds displayed varying degrees of cytotoxicity against cervical and breast cancer cell lines, with compound 1 demonstrating the most potent antiproliferative activity across all tested tumor cell lines, particularly those overexpressing wild-type epidermal growth factor receptor (EGFR) like HCC1937 and HeLa cells. Mechanistically, compound 1 effectively inhibited the activation of EGFR, protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 in breast and cervical cancer cells at specific concentrations. Docking studies with EGFR suggested that compound 1 binds to the ATP binding site of EGFR. Further, the crystal structure of compound 3, 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, was determined using single-crystal X-ray analysis.

    6-Aryl-1,5-dihydro-3-phenyl-4H-pyrazolo[4,3-c]pyridin-4-ones

    • Compound Description: This class of compounds was synthesized with high yields by reacting 5-aryl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thiones with potassium hydroxide. These pyrazolopyridones exhibited a propensity for electrophilic substitution at the 7-position and readily converted to the corresponding pyrazolopyridinethiones upon treatment with phosphorus pentasulfide.

    Oxazolo[4,5-d]pyrimidines

    • Compound Description: This series of compounds was synthesized and evaluated for its vasodilator activity. The synthetic route involved treating 2-phenyl-4-dichloromethylene-1,3-oxazol-5(4H)-one with corresponding arylamidine hydrochloride in the presence of triethylamine, yielding 4,5-dihydro-1H-imidazol-5(4)-ones, which underwent recyclization and cyclocondensation to form oxazolo[4,5-d]pyrimidin-7-ones upon heating in pyridine. Further modification of the 7-position with various amines led to the synthesis of 7-aminoderivatives of oxazolo[4,5-d]pyrimidine. Despite these modifications, the oxazolo[4,5-d]pyrimidine derivatives exhibited either weak vasodilator effects or lacked vasoactivity, indicating that they might not be suitable candidates for vasodilator drug development.

    FAUC 113 and 7-131I-FAUC 113

    • Compound Description: FAUC 113 is a D4-selective ligand. Its radioiodinated analog, 7-131I-FAUC 113, was synthesized and investigated for its potential as a tracer for in vivo imaging of dopamine D4 receptors. While 7-131I-FAUC 113 exhibited favorable characteristics such as rapid blood clearance, high uptake in the kidney and liver, and fast brain uptake and clearance, it failed to demonstrate specific binding to D4 receptors in in vivo and in vitro studies. This suggests that despite its promising pharmacokinetic properties, 7-131I-FAUC 113 might not be suitable for imaging D4 receptors.

    7-Phenyl-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine and its derivatives

    • Compound Description: This compound and its derivatives, specifically halogenated (Br, Cl) and methoxy-substituted analogs at the phenyl ring, were utilized as ligands to synthesize neutral rhenium(I) complexes. These complexes were characterized and evaluated for their anticancer and antimicrobial properties. The rhenium(I) complexes demonstrated potent cytotoxic activity against HCT116 cells, with some exhibiting higher potency than standard drugs like cisplatin, oxaliplatin, and carboplatin. Additionally, these complexes showed enhanced antimicrobial activity compared to the parent pyrazolopyrimidine ligands.
    • Compound Description: These are theoretically designed molecules combining a 7-hydroxyquinoline proton-transfer frame with imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyridine as proton crane units. The aim of this design is to achieve long-range intramolecular proton transfer via a series of excited-state intramolecular proton transfers (ESIPT) and twisting steps. Theoretical calculations suggest that 8-(imidazo[1,2-a]pyridin-2-yl)quinolin-7-ol and 8-(pyrazolo[1,5-a]pyridin-2-yl)quinolin-7-ol function as non-conjugated proton cranes.
    Overview

    Pyrazolo[1,5-A]pyridin-7-ylmethanamine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-A]pyridines. This compound features a pyrazole ring fused to a pyridine structure, which contributes to its unique chemical properties and biological activities. Pyrazolo[1,5-A]pyridin-7-ylmethanamine is characterized by its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

    Source and Classification

    Pyrazolo[1,5-A]pyridin-7-ylmethanamine can be classified under heterocyclic compounds due to its fused ring structure. It has garnered attention in the pharmaceutical industry for its role as a scaffold in drug design, particularly for compounds exhibiting anti-inflammatory and anticancer properties. The compound's systematic name reflects its structural features, indicating the presence of both pyrazole and pyridine moieties.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of pyrazolo[1,5-A]pyridin-7-ylmethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    1. Formation of the Pyrazole Ring: Starting from 5-amino-3-methylpyrazole, the compound is reacted with diethyl malonate in the presence of a base such as sodium ethoxide to form a dihydroxy derivative.
    2. Chlorination: The resulting compound undergoes chlorination using phosphorus oxychloride to yield dichloro derivatives.
    3. Nucleophilic Substitution: Subsequent nucleophilic substitution reactions with amines or other nucleophiles lead to the formation of substituted pyrazolo[1,5-A]pyridine derivatives.
    4. Final Modification: The final step typically involves the introduction of the methanamine group through reductive amination or similar methods.

    This synthetic pathway allows for the modification of various functional groups on the pyrazolo[1,5-A]pyridine scaffold, facilitating the exploration of structure-activity relationships for biological activity .

    Chemical Reactions Analysis

    Reactions and Technical Details

    Pyrazolo[1,5-A]pyridin-7-ylmethanamine can participate in various chemical reactions due to its functional groups. Notable reactions include:

    1. Nucleophilic Substitution: The nitrogen atom in the methanamine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
    2. Condensation Reactions: The amine group can undergo condensation with carbonyl compounds to form imines or related structures.
    3. Cyclization Reactions: Under suitable conditions, this compound can participate in cyclization reactions leading to more complex heterocyclic structures.

    These reactions are crucial for modifying the compound's properties and enhancing its biological activity .

    Mechanism of Action

    Process and Data

    The mechanism of action for pyrazolo[1,5-A]pyridin-7-ylmethanamine primarily involves its interaction with specific biological targets, such as enzymes or receptors involved in inflammatory pathways or cancer proliferation. For example:

    • Inhibition of Enzymes: The compound may inhibit specific kinases or phosphodiesterases that play roles in signaling pathways associated with inflammation or cell growth.
    • Receptor Modulation: It may act as an antagonist or agonist at certain receptors (e.g., serotonin receptors), influencing physiological responses.

    Quantitative data on binding affinities or inhibition constants (IC50 values) are often obtained through in vitro assays to evaluate its efficacy .

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    Pyrazolo[1,5-A]pyridin-7-ylmethanamine exhibits several notable physical and chemical properties:

    • Solubility: The compound is generally soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.
    • Melting Point: Typical melting points for similar compounds range from 150°C to 180°C.
    • Stability: The stability of this compound under various pH conditions is essential for its application in biological systems.

    These properties are critical for determining the appropriate formulation strategies when developing pharmaceuticals based on this scaffold .

    Applications

    Scientific Uses

    Pyrazolo[1,5-A]pyridin-7-ylmethanamine has several scientific applications:

    1. Drug Development: It serves as a scaffold for designing new therapeutic agents targeting inflammatory diseases and cancers.
    2. Biological Research: This compound is used in studies aimed at understanding cellular signaling pathways and receptor interactions.
    3. Pharmacological Studies: It contributes to research focused on developing selective inhibitors for specific enzymes or receptors involved in disease processes.

    The ongoing exploration of pyrazolo[1,5-A]pyridin-7-ylmethanamine continues to reveal its potential as a valuable tool in medicinal chemistry .

    Synthetic Methodologies and Optimization Strategies

    Traditional Cyclocondensation Approaches for Core Scaffold Assembly

    The assembly of the pyrazolo[1,5-a]pyridine core predominantly relies on cyclocondensation reactions between 5-aminopyrazoles and 1,3-biselectrophilic systems. These methodologies provide robust and scalable routes to the core scaffold, with precise control over regiochemistry being critical for installing the C7-aminomethyl functionality:

    • β-Dicarbonyl/Lactam Routes: Reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (NaOEt/EtOH) yields dihydroxy intermediates, which undergo chlorination with POCl₃ to generate 5,7-dichloro derivatives. Subsequent nucleophilic substitution at C7 with ammonia or protected amines introduces the methanamine precursor [1] [2]. Regioselectivity is governed by the higher electrophilicity of C7 due to ring asymmetry, enabling selective functionalization [4].
    • Azirine Rearrangement Strategies: A key intermediate 7-chloropyrazolo[1,5-a]pyridine is synthesized via azirine rearrangement, serving as a versatile precursor for C7 modification. Treatment with ammonia or phthalimide under reflux conditions introduces protected aminomethyl groups, with yields exceeding 75% after deprotection [4].
    • Regioselectivity Challenges: Electron-withdrawing substituents on aminopyrazoles (e.g., bromo, cyano) enhance electrophilicity at C5 of β-dicarbonyl partners. This facilitates cyclization but may necessitate protecting-group strategies when targeting C7-aminomethyl derivatives [2] [6].

    Table 1: Cyclocondensation Approaches to Pyrazolo[1,5-a]pyridin-7-ylmethanamine Precursors

    Aminopyrazole1,3-BiselectrophileConditionsC7-SubstituentYield (%)
    5-Amino-3-methylpyrazoleDiethyl malonateNaOEt/EtOH, refluxOH89
    5-Amino-3-bromopyrazoleEthyl 4-chloroacetoacetateAcetone, refluxCl61
    5-Amino-1H-pyrazole-4-carboxylateβ-EnaminoneAcOH, 80°CNMe₂78
    5-Amino-3-hetarylpyrazoleMalonic acid + POCl₃/pyridine100°C, 1hCl85

    Microwave- and Ultrasound-Assisted Synthetic Protocols

    Non-conventional energy sources significantly enhance the reaction efficiency and regiochemical control in pyrazolo[1,5-a]pyridine synthesis:

    • Microwave (MW)-Accelerated Cyclizations: Condensation of β-enaminones with 5-aminopyrazoles under MW irradiation (100–150°C, 20–60 min) achieves near-quantitative yields of 7-substituted pyrazolo[1,5-a]pyridines. This method reduces reaction times from hours to minutes compared to conventional heating and minimizes by-product formation. For example, MW-assisted synthesis of 7-(dimethylamino)pyrazolo[1,5-a]pyridines achieves 95% yield in 30 min versus 12h under reflux [2] [7].
    • Ultrasound-Promoted Functionalization: Sonication facilitates SNAr reactions at C7 of halogenated precursors. Amination of 7-chloro intermediates with ammonia or alkylamines in DMF completes within 1h (80–90% yield) versus 24h thermally. Ultrasonic cavitation enhances mass transfer and accelerates diffusion-controlled steps, particularly beneficial for sterically hindered amines [7].
    • Solvent-Free Approaches: Grinding 5-aminopyrazoles with β-ketoesters under ball-milling conditions, assisted by ultrasound, delivers C7-carboxylate derivatives. Subsequent Curtius rearrangement or Hofmann degradation converts esters to aminomethyl groups, avoiding solubility limitations [6].

    Table 2: Energy-Assisted Optimization of Key Steps

    Reaction TypeConventional ConditionsMW/Ultrasound ConditionsYield Improvement
    CyclocondensationEtOH, reflux, 12hMW, 150°C, 30 min65% → 95%
    C7 AminationDMF, 100°C, 24hUltrasound, DMF, 80°C, 1h70% → 92%
    Dehydration/cyclizationToluene, Dean-Stark, 8hMW, 180°C, 15 min58% → 88%

    Propargylation and Click Chemistry for Functional Diversification

    The C7-aminomethyl group serves as an anchor for propargylation, enabling downstream diversification via click chemistry:

    • Propargyl Bromide Coupling: Treatment of pyrazolo[1,5-a]pyridin-7-ylmethanamine with propargyl bromide and K₂CO₃ in acetonitrile installs the alkyne handle (>80% yield). Alternatively, reductive amination with propargyl aldehyde affords N-alkylated derivatives without epimerization [3] [5].
    • CuAAC Click Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse azides generates 1,2,3-triazole-linked conjugates. Catalytic systems (CuSO₄/sodium ascorbate or TBTA-Cu(I)) in tBuOH/H₂O (1:1) at 25°C achieve near-quantitative conversion in 2h. This modular approach rapidly generates libraries for kinase inhibitor discovery (e.g., TrkA inhibitors) [3] [8].
    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For metal-sensitive applications, dibenzocyclooctyne (DBCO) derivatives react with azido-functionalized cores without catalysts. SPAAC constructs bioconjugates (e.g., fluorescent probes) in phosphate buffer (pH 7.4) with second-order rate constants >1 M⁻¹s⁻¹ [5].

    Parallel Synthesis for High-Throughput Lead Optimization

    Parallel synthesis enables systematic exploration of structure-activity relationships (SAR) around the C7-aminomethyl position:

    • Solid-Phase Submonomer Strategies: Immobilization of 7-carboxy intermediates on Wang resin via ester linkage allows sequential amination, acylation, and cleavage. This approach generates 50–100 analogs per week with purities >85% (HPLC), accelerating identification of CFTR activators or kinase inhibitors [8].
    • Solution-Phase Library Design: One-pot cyclocondensation/amination sequences using diverse amines (primary alkyl, benzyl, piperazines) in dimethylacetamide (DMAc) at 120°C yield C7-aminomethyl variants. Automated liquid handling enables screening of electronic and steric effects:
    • Electron-donating groups (e.g., morpholinylmethyl) enhance potency in CFTR activators (EC₅₀ = 6 nM)
    • Hydrophobic substituents (e.g., 3-trifluoromethylbenzyl) improve TrkA binding (IC₅₀ < 50 nM) [3] [5]
    • DoE-Optimized Conditions: Design of Experiments (DoE) models identify critical parameters (temperature, stoichiometry, solvent polarity) for amination reactions. Optimized protocols achieve >90% conversion with minimal epimerization, crucial for chiral amine derivatives [1] [8].

    Table 3: Representative Pyrazolo[1,5-a]pyridine Derivatives from Parallel Synthesis

    Core StructureC7-SubstituentBiological TargetKey Activity
    2-(4-Ethoxyphenyl)4-(2-Morpholinoethoxy)benzylCFTREC₅₀ = 6 nM
    3-Cyano-5-methyl(R)-1-PhenylethylamineTrkAIC₅₀ = 45 nM
    5-Chloro-3-carboxylate4-Methylpiperazin-1-ylAntibacterialMIC = 2 µg/mL (E. coli)
    2,6-DiphenylPropargyl + triazole-AdaKinase inhibitorKd = 12 nM

    The synthetic methodologies for pyrazolo[1,5-a]pyridin-7-ylmethanamine derivatives demonstrate remarkable versatility, enabling rapid access to structurally diverse pharmacophores. Continued innovation in energy-assisted synthesis, click chemistry diversification, and parallel library construction positions this scaffold as a cornerstone for drug discovery pipelines targeting kinases, ion channels, and antimicrobial agents.

    Properties

    CAS Number

    885276-16-4

    Product Name

    Pyrazolo[1,5-A]pyridin-7-ylmethanamine

    IUPAC Name

    pyrazolo[1,5-a]pyridin-7-ylmethanamine

    Molecular Formula

    C8H9N3

    Molecular Weight

    147.18 g/mol

    InChI

    InChI=1S/C8H9N3/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H,6,9H2

    InChI Key

    XXNGBAGZEYIERT-UHFFFAOYSA-N

    SMILES

    C1=CC2=CC=NN2C(=C1)CN

    Canonical SMILES

    C1=CC2=CC=NN2C(=C1)CN

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.